Hematoporphyrin dicyclohexanyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematoporphyrin dicyclohexanyl ether is a derivative of hematoporphyrin, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This compound is particularly noted for its applications in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to destroy cancer cells.
Métodos De Preparación
The synthesis of hematoporphyrin dicyclohexanyl ether involves the reaction of hematoporphyrin with dicyclohexyl ether under specific conditions. The process typically includes:
Starting Material: Hematoporphyrin dihydrochloride.
Reagents: Dicyclohexyl ether, sulfuric acid, and acetic acid.
Reaction Conditions: The reaction is carried out by treating hematoporphyrin dihydrochloride with a mixture of sulfuric acid and acetic acid, followed by the addition of dicyclohexyl ether.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Hematoporphyrin dicyclohexanyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or molecular oxygen, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, altering its electronic properties.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Hematoporphyrin dicyclohexanyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the photophysical and photochemical properties of porphyrins.
Biology: The compound is utilized in studies of cellular uptake and localization of porphyrins.
Medicine: Its primary application is in photodynamic therapy (PDT) for cancer treatment.
Mecanismo De Acción
The mechanism of action of hematoporphyrin dicyclohexanyl ether in photodynamic therapy involves several steps:
Accumulation: The compound preferentially accumulates in tumor tissues due to its affinity for certain cellular components.
Activation: Upon exposure to specific wavelengths of light, the compound becomes excited and transfers energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species.
Cellular Damage: These reactive species cause oxidative damage to cellular components, leading to cell death.
The molecular targets include cellular membranes, proteins, and nucleic acids, and the pathways involved are primarily those related to oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Hematoporphyrin dicyclohexanyl ether can be compared with other porphyrin derivatives such as:
Hematoporphyrin monomethyl ether: Another derivative used in PDT, but with different pharmacokinetic properties.
Protoporphyrin IX: A naturally occurring porphyrin with applications in PDT and as a precursor in heme biosynthesis.
Photofrin II: A commercial mixture of porphyrin derivatives used in PDT, containing dihematoporphyrin ether and other components.
This compound is unique due to its specific ether linkage, which influences its photophysical properties and cellular uptake .
Actividad Biológica
Hematoporphyrin dicyclohexanyl ether (Hdcy) is a derivative of hematoporphyrin known for its significant biological activity, particularly in photodynamic therapy (PDT). This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is synthesized from hematoporphyrin and is characterized by its enhanced cellular uptake and photosensitizing capabilities. It is part of a broader class of porphyrin compounds that have been investigated for their potential therapeutic applications, particularly in oncology.
Biological Activity
1. Cellular Uptake and Photosensitization:
Research indicates that Hdcy exhibits superior cellular uptake compared to other forms of hematoporphyrin. In a comparative study, it was found that the cellular uptake of Hdcy was approximately 3-4 times greater than that of Photofrin II, a clinically used porphyrin preparation . This increased uptake correlates with its efficacy as a photosensitizer, where quantum yields for photoinactivation were reported to be twice as high as those for Photofrin II .
2. Mechanism of Action:
The mechanism by which Hdcy exerts its biological effects primarily involves the generation of reactive oxygen species (ROS) upon activation by light. This process leads to cytotoxic effects on targeted cells, particularly cancer cells. The efficiency of ROS production is critical in determining the effectiveness of PDT .
Data Table: Comparison of Photosensitizers
Compound | Cellular Uptake (Relative) | Quantum Yield for Photoinactivation | Notes |
---|---|---|---|
This compound | 3-4 times greater than Photofrin II | Twice that of Photofrin II | High efficacy in photodynamic therapy |
Photofrin II | Baseline | Baseline | Clinically used photosensitizer |
Hematoporphyrin diphenyl ether | Similar to Photofrin II | Comparable | Lower uptake compared to Hdcy |
Case Studies
1. In Vivo Studies:
In vivo experiments demonstrated that when mice bearing tumors were treated with Hdcy followed by light exposure, significant necrosis was observed in the tumor tissues. The depth of necrosis correlated with the concentration of Hdcy administered, underscoring its potential as an effective PDT agent .
2. Clinical Applications:
Clinical trials have highlighted the utility of hematoporphyrin derivatives in treating various malignancies. For instance, patients with alimentary cancers treated with hematoporphyrin monomethyl ether showed promising results, indicating the broader applicability of porphyrin derivatives like Hdcy in clinical settings .
Research Findings
Recent studies have focused on optimizing the formulation and delivery methods for Hdcy to enhance its therapeutic efficacy. Liposomal formulations have been explored to improve tumor localization and reduce systemic toxicity . Additionally, studies have shown that combining Hdcy with other therapeutic agents can yield synergistic effects, enhancing overall treatment outcomes .
Propiedades
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-cyclohexyloxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h21-24,29-32,49-50H,7-20H2,1-6H3,(H,51,52)(H,53,54) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZULZLQHJGCMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6CCCCC6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7CCCCC7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119052-80-1 |
Source
|
Record name | Hematoporphyrin dicyclohexanyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119052801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.